tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate

Catalog No.
S6444696
CAS No.
1785299-24-2
M.F
C9H20N2O3
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)car...

CAS Number

1785299-24-2

Product Name

tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate

IUPAC Name

tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6,10H2,1-4H3,(H,11,12)

InChI Key

VPRUETRGYFOOIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CN)O

Tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H19NO3C_9H_{19}NO_3 and a molecular weight of approximately 189.26 g/mol. It is characterized by its tert-butyl group, which enhances its lipophilicity and stability, making it useful in various applications. The compound features a carbamate functional group, which is known for its role in medicinal chemistry and as a building block in organic synthesis. Its structure includes a secondary amine and a hydroxyl group, contributing to its reactivity and potential biological activity .

Typical of carbamates:

  • Hydrolysis: In the presence of water or under acidic/basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Transesterification: The tert-butyl group can be replaced by other alcohols, leading to various derivatives useful in synthetic chemistry.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight the compound's versatility as a reagent in organic synthesis .

Research indicates that tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in relation to metabolic pathways involving amino acids. The presence of the hydroxyl and amino groups suggests possible interactions with biological macromolecules, enhancing its relevance in pharmaceutical development. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, indicating that this compound may share such activities .

The synthesis of tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate typically involves the following steps:

  • Formation of the Carbamate: Reacting tert-butyl chloroformate with 3-amino-2-hydroxy-2-methylpropanol under basic conditions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>96%).
  • Characterization: The final product is characterized using spectroscopic methods (NMR, IR) to confirm its structure and purity .

Tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate finds applications in several fields:

  • Pharmaceutical Chemistry: As a building block for drug development, particularly in creating enzyme inhibitors or other bioactive compounds.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
  • Analytical Chemistry: Employed as a standard for calibrating analytical methods due to its well-defined structure and properties .

Studies on the interactions of tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate with biological targets reveal its potential as an enzyme inhibitor. Research has shown that it can interact with specific enzymes involved in amino acid metabolism, suggesting pathways for further investigation into its therapeutic applications. Additionally, interaction studies with cell lines indicate possible cytotoxic effects, warranting further exploration into its safety profile .

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl (2-amino-2-methylpropyl)carbamate95034-05-20.98
Tert-butyl (2-methyl-1-(methylamino)propan-2-yl)carbamate134597-95-80.98
Tert-butyl (1-amino-2-methylpropan-2-yl)carbamate320581-09-70.95
(S)-tert-butyl (2-aminopropyl)carbamate121103-15-90.95

Uniqueness

What sets tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate apart from these similar compounds is its specific arrangement of functional groups that enhances both lipophilicity and reactivity. This unique combination allows it to participate effectively in biological interactions while also serving as a versatile intermediate in synthetic chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

204.14739250 g/mol

Monoisotopic Mass

204.14739250 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-25

Explore Compound Types